

A Technical Guide to Beryllium-10 Production from Cosmic Ray Spallation

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Compound of Interest

Compound Name: *Beryllium-10*

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This in-depth technical guide provides a comprehensive overview of the production of **Beryllium-10** (^{10}Be) through cosmic ray spallation. It covers the fundamental principles of its formation in the Earth's atmosphere and in situ within terrestrial materials, details the experimental protocols for its quantification, and presents key production data in a structured format. This guide is intended to serve as a valuable resource for professionals in geology, atmospheric sciences, and other fields where cosmogenic nuclides are a critical analytical tool.

Introduction to Beryllium-10 and Cosmic Ray Spallation

Beryllium-10 is a long-lived radionuclide with a half-life of approximately 1.39 million years.[1] Its presence on Earth is almost entirely due to the process of cosmic ray spallation, a nuclear reaction in which a high-energy cosmic ray particle strikes the nucleus of an atom, causing it to fragment and release smaller particles, including new nuclides.[2] This process occurs both in the Earth's atmosphere and within the top few meters of the Earth's surface, such as in rocks and soils.[2][3] The predictable production rate and long half-life of ^{10}Be make it an invaluable

tool for dating geological surfaces and sediments, studying erosion rates, and reconstructing past changes in cosmic ray flux, which are influenced by solar activity and the Earth's magnetic field.[1][4]

Mechanisms of Beryllium-10 Production

The formation of ^{10}Be is a direct consequence of the interaction between energetic cosmic rays and target atomic nuclei. The primary mechanisms are detailed below.

Atmospheric (Meteoric) ^{10}Be Production

Primary cosmic rays, which are predominantly high-energy protons (about 87%) and alpha particles (about 12%), originate from galactic supernovae.[5] Upon entering the Earth's atmosphere, these primary particles collide with the nuclei of atmospheric gases, mainly nitrogen (N_2) and oxygen (O_2), initiating a cascade of secondary particles, including neutrons, protons, and muons.[3][6] These secondary cosmic rays, particularly neutrons, are responsible for the majority of atmospheric ^{10}Be production through spallation reactions with nitrogen and oxygen.[2][6]

The primary atmospheric production reactions are:

- $^{14}\text{N}(n, p\alpha)^{10}\text{Be}$
- $^{16}\text{O}(n, x)^{10}\text{Be}$ (where x represents multiple ejected particles)

An example of a spallation reaction is a neutron striking a nitrogen-14 nucleus, resulting in the ejection of a proton and an alpha particle, leaving behind a **Beryllium-10** nucleus.[2] Once formed, atmospheric ^{10}Be , often referred to as meteoric ^{10}Be , attaches to aerosols and is subsequently removed from the atmosphere via wet (precipitation) and dry deposition, accumulating in terrestrial archives like ice cores and marine sediments.

In Situ ^{10}Be Production

A smaller fraction of the secondary cosmic ray cascade, primarily neutrons, penetrates the Earth's surface and interacts with the atomic nuclei of minerals in rocks and soil.[3] In quartz (SiO_2), the most commonly targeted mineral for in situ ^{10}Be studies, the primary target element

is oxygen.[7] The production rate of in situ ^{10}Be is highest at the surface and decreases exponentially with depth due to the attenuation of the cosmic ray flux by the rock or soil.[8]

The production of in situ ^{10}Be is influenced by several factors, including:

- Latitude and Altitude: Cosmic ray flux is greater at higher latitudes and altitudes due to less shielding from the Earth's magnetic field and atmosphere, respectively.[4][9]
- Topographic Shielding: Mountains and other landforms can block a portion of the incoming cosmic rays, reducing the local production rate.

The concentration of in situ ^{10}Be in a rock surface is a function of the exposure time to cosmic rays and the rate of surface erosion.

Quantitative Data on Beryllium-10 Production

The production and deposition of ^{10}Be have been quantified through a combination of theoretical modeling and empirical measurements. The following tables summarize key production and flux data.

Table 1: Atmospheric ^{10}Be Production Rates

Parameter	Value	Notes
Global Average Production Rate	$\sim 1.8 \times 10^6 \text{ atoms cm}^{-2} \text{ yr}^{-1}$	This is a long-term average value. The production rate varies with solar activity and the geomagnetic field.
Stratospheric Production Fraction	$\sim 70\text{-}80\%$	The majority of atmospheric ^{10}Be is produced in the stratosphere.
Tropospheric Production Fraction	$\sim 20\text{-}30\%$	Production in the troposphere is lower due to the attenuation of the cosmic ray cascade.
Production at Solar Minimum	Higher	During periods of low solar activity (solar minimum), the heliospheric magnetic field is weaker, allowing more galactic cosmic rays to reach Earth, thus increasing ^{10}Be production.
Production at Solar Maximum	Lower	During periods of high solar activity (solar maximum), a stronger heliospheric magnetic field deflects more galactic cosmic rays, leading to lower ^{10}Be production.

 Table 2: In Situ ^{10}Be Production Rates in Quartz

Parameter	Value (atoms g ⁻¹ yr ⁻¹)	Conditions
Sea-Level High-Latitude (SLHL) Spallation Rate	~3.9 - 5.1	This is a reference production rate at sea level and high geomagnetic latitudes, where the cosmic ray flux is highest. Different scaling models yield slightly different values.
Production Rate Variation with Altitude	Increases	The production rate approximately doubles for every 2000 meters of elevation gain in the mid-latitudes.
Production Rate Variation with Latitude	Increases	The production rate increases from the equator to the poles due to the focusing effect of the Earth's magnetic field on cosmic rays.

 Table 3: Meteoric ¹⁰Be Depositional Fluxes

Location/Condition	Typical Flux (10^5 atoms $\text{cm}^{-2} \text{yr}^{-1}$)	Factors Influencing Flux
Polar Ice Sheets	5 - 15	Relatively high and stable deposition, making ice cores excellent archives of past production rate changes.
Mid-Latitudes	3 - 10	Highly variable and strongly influenced by precipitation patterns.
Equatorial Regions	1 - 5	Generally lower due to lower atmospheric production and different atmospheric circulation patterns.
Arid Regions	< 1	Low precipitation leads to significantly lower wet deposition of ^{10}Be .

Experimental Protocols for ^{10}Be Quantification

The measurement of the minute quantities of ^{10}Be in geological samples is a complex process that involves several stages of chemical purification followed by analysis using Accelerator Mass Spectrometry (AMS).

Sample Preparation and ^{10}Be Extraction from Quartz

The following is a generalized protocol for the extraction of in situ ^{10}Be from quartz. This procedure is based on the widely adopted methods developed by Kohl and Nishiizumi, with subsequent refinements.

- Sample Collection and Physical Preparation:
 - Collect rock or sediment samples from the field.
 - Crush and sieve the sample to a specific grain size fraction (typically 250-850 μm).

- Isolate the quartz fraction from other minerals using magnetic separation and heavy liquid density separation.
- Chemical Purification of Quartz:
 - Etch the quartz grains in a dilute solution of hydrofluoric (HF) and nitric (HNO₃) acids to remove any meteoric ¹⁰Be adhering to the grain surfaces and to dissolve any remaining non-quartz minerals.
 - Thoroughly rinse the purified quartz with deionized water.
- Dissolution and Beryllium Extraction:
 - Accurately weigh the purified quartz and place it in a Teflon beaker.
 - Add a known amount of a ⁹Be carrier solution. The stable ⁹Be acts as a tracer to monitor for procedural losses and is necessary for the final AMS measurement.
 - Dissolve the quartz completely in concentrated hydrofluoric acid.
 - Evaporate the solution to dryness to remove silicon as SiF₄.
 - Redissolve the residue in hydrochloric acid (HCl).
- Ion-Exchange Chromatography:
 - Pass the dissolved sample solution through an anion-exchange chromatography column to remove iron and other interfering elements.
 - Pass the eluate through a cation-exchange chromatography column to separate beryllium from other cations, particularly aluminum and boron (¹⁰B is an isobar of ¹⁰Be and can interfere with AMS measurements).
 - Elute the purified beryllium fraction from the cation-exchange column using a specific concentration of HCl.
- Precipitation and Oxidation:

- Precipitate the beryllium as beryllium hydroxide ($\text{Be}(\text{OH})_2$) by adding ammonia (NH_4OH).
- Centrifuge and wash the $\text{Be}(\text{OH})_2$ precipitate.
- Calcine the $\text{Be}(\text{OH})_2$ precipitate in a furnace to convert it to beryllium oxide (BeO).
- Cathode Preparation for AMS:
 - Mix the resulting BeO powder with a conductive binder, typically niobium or silver powder.
 - Press the mixture into a target holder (cathode) for insertion into the AMS ion source.

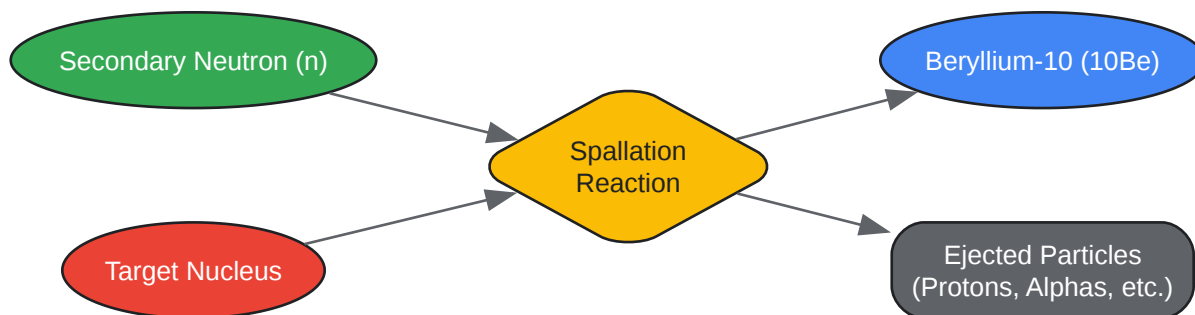
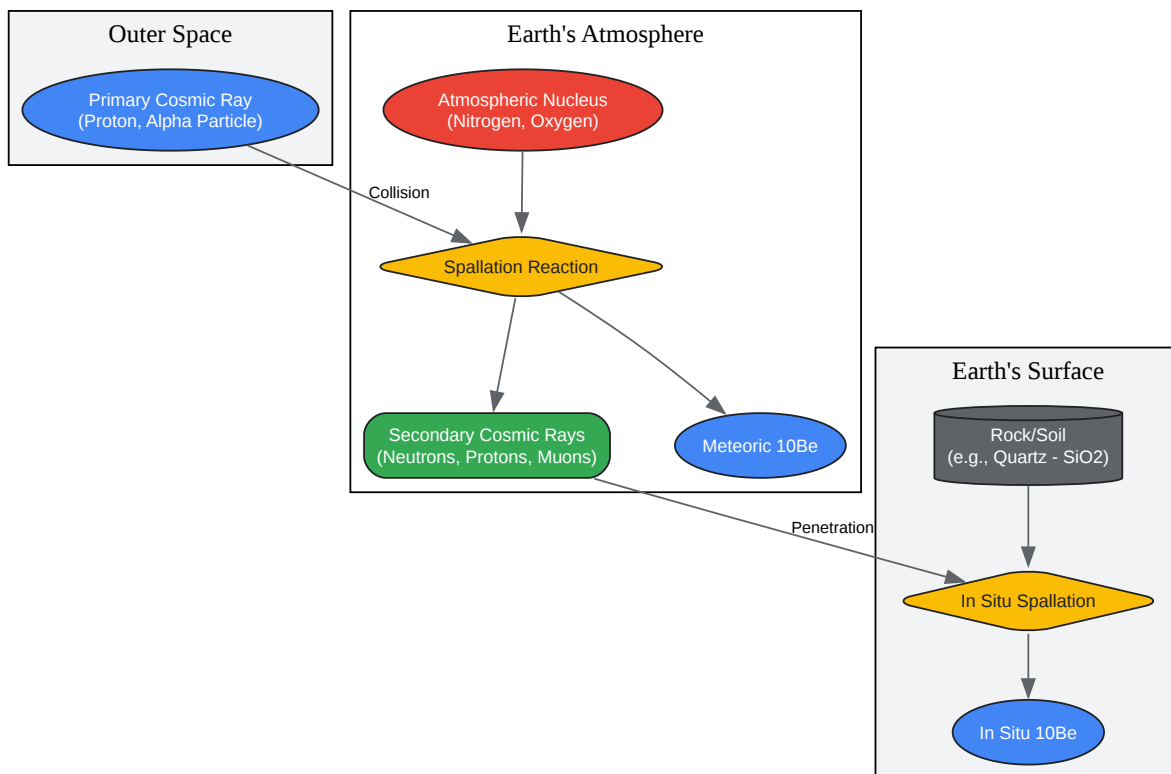
Accelerator Mass Spectrometry (AMS) Measurement

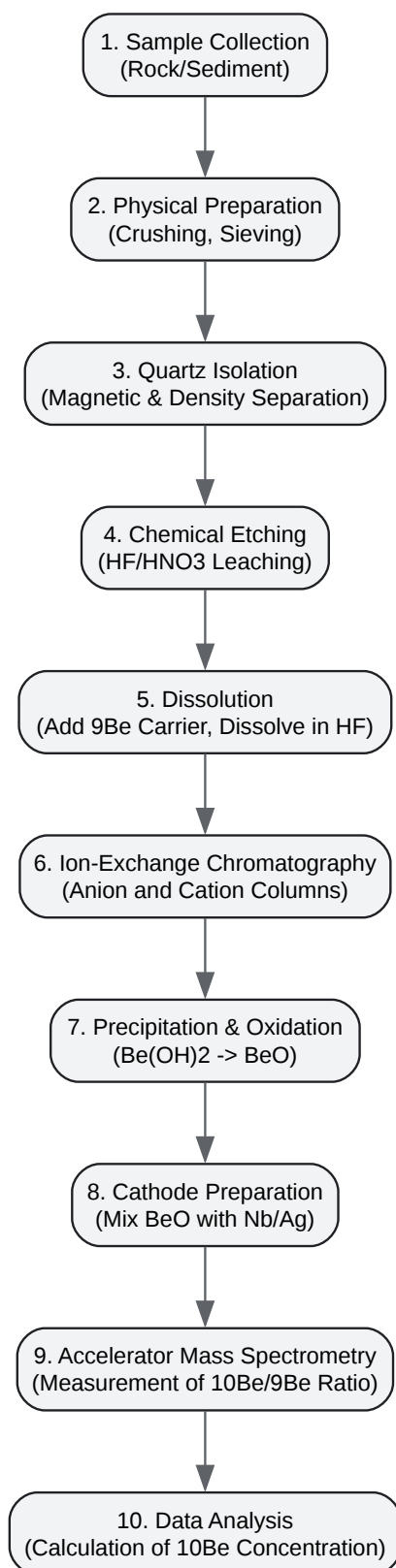
AMS is an ultra-sensitive analytical technique capable of detecting and counting individual atoms of rare isotopes like ^{10}Be .^[10]

- Ionization: The BeO in the cathode is sputtered with a beam of cesium ions (Cs^+) to produce negative BeO^- ions.
- Acceleration: The BeO^- ions are accelerated to high energies (mega-electron volts) in a tandem Van de Graaff accelerator.
- Stripping: Inside the accelerator's terminal, the high-energy BeO^- ions pass through a thin foil or gas, which strips away electrons, breaking the molecular bond and creating positively charged beryllium ions (e.g., Be^{3+}). This step effectively removes the ^{10}B isobaric interference, as boron does not readily form negative ions.
- Mass and Charge Analysis: The positively charged beryllium ions are then subjected to a series of magnetic and electrostatic analyzers that separate them based on their mass-to-charge ratio. This allows for the specific selection and counting of ^{10}Be ions.
- Detection: The ^{10}Be ions are counted individually in a detector, while the much more abundant stable ^9Be isotope is measured as an electrical current in a Faraday cup.
- Ratio Calculation: The ratio of ^{10}Be to ^9Be is calculated and compared to a known standard material to determine the concentration of ^{10}Be in the original sample.

Visualizations

The following diagrams illustrate the key processes involved in the production and analysis of **Beryllium-10**.





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